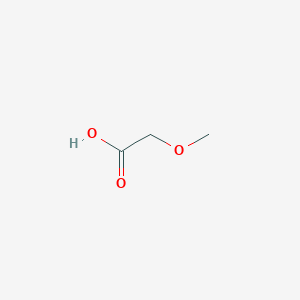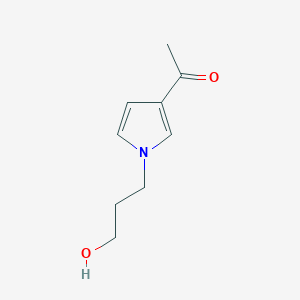
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to modulate the expression of certain genes involved in cell survival and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is its low solubility in water, which may limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to explore the limitations of this compound and to develop methods for improving its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-diketones with primary amines. The reaction is carried out in the presence of a suitable acid catalyst, and the resulting product is purified using chromatography techniques. Other methods of synthesis include the reaction of α,β-unsaturated ketones with ammonia, and the reaction of 2-alkyn-1-ones with primary amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several potential applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole exhibits potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
133611-46-8 |
|---|---|
Produktname |
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
1-[1-(3-hydroxypropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(12)9-3-5-10(7-9)4-2-6-11/h3,5,7,11H,2,4,6H2,1H3 |
InChI-Schlüssel |
XBLCCKJMDOEBAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C1)CCCO |
Kanonische SMILES |
CC(=O)C1=CN(C=C1)CCCO |
Synonyme |
Ethanone, 1-[1-(3-hydroxypropyl)-1H-pyrrol-3-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



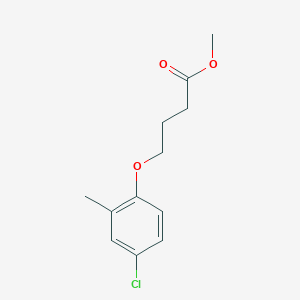
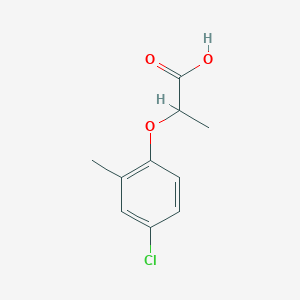
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
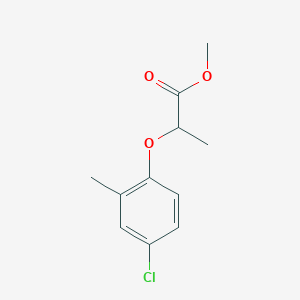
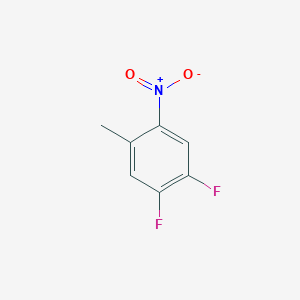
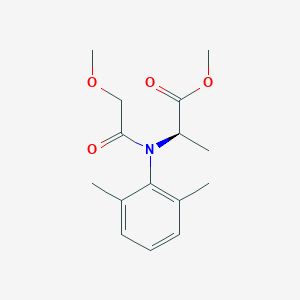
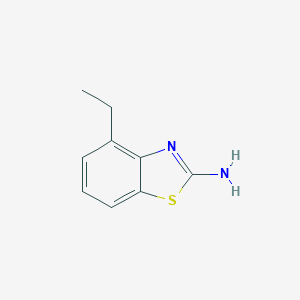
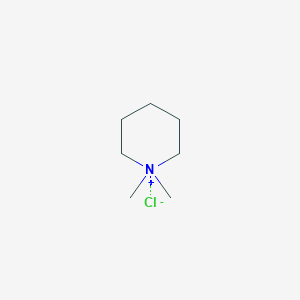
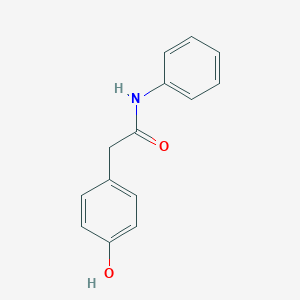
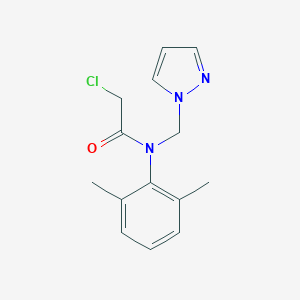
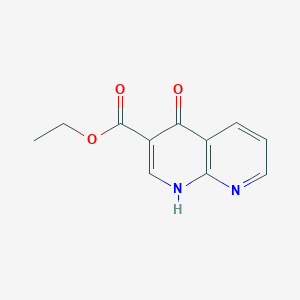
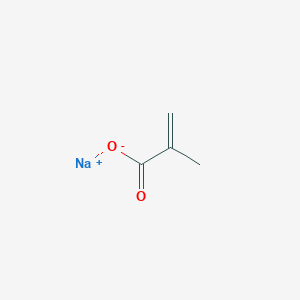
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
